clasto-lactacystin beta-lactone
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Overview
Description
It is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome . This compound has gained significant attention due to its potent biological activities and its role in scientific research.
Preparation Methods
Clasto-lactacystin beta-lactone is typically synthesized from lactacystin, which is isolated from the bacterium Streptomyces. The synthetic route involves the elimination of cysteine and the formation of a reactive beta-lactone . Industrial production methods focus on optimizing the yield and purity of the compound through controlled fermentation and extraction processes .
Chemical Reactions Analysis
Clasto-lactacystin beta-lactone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Scientific Research Applications
Clasto-lactacystin beta-lactone has a wide range of scientific research applications:
Mechanism of Action
Clasto-lactacystin beta-lactone exerts its effects by irreversibly inhibiting the 20S proteasome. It binds to the catalytic subunits of the proteasome, modifying the side chain hydroxyl of the amino-terminal threonine, which functions as the catalytic nucleophile in the proteolytic mechanism . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and affecting various cellular processes .
Comparison with Similar Compounds
Clasto-lactacystin beta-lactone is unique due to its high specificity and irreversible inhibition of the 20S proteasome. Similar compounds include:
Lactacystin: The precursor of this compound, which is less potent but still a significant proteasome inhibitor.
This compound stands out due to its irreversible binding and higher potency compared to these similar compounds .
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154226-60-5 |
Source
|
Record name | clasto-Lactacystin β-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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